molecular formula C17H18N2O2 B10925470 (2E)-3-(1-cyclopentyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(2E)-3-(1-cyclopentyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10925470
M. Wt: 282.34 g/mol
InChI Key: NZCQSTBAZCPLJQ-CMDGGOBGSA-N
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Description

3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous flow reactors: To maintain consistent reaction conditions

    Catalysts: To increase reaction rate and selectivity

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent

    Material Science: Use in the development of organic semiconductors or photovoltaic materials

    Biological Studies: Investigation of its effects on cellular pathways and mechanisms

Mechanism of Action

The mechanism of action of 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Receptors: Binding to cellular receptors to modulate signal transduction pathways

    DNA/RNA: Interaction with genetic material to influence gene expression

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

  • Hydroxyl Position : The position of the hydroxyl group on the phenyl ring can significantly influence the compound’s biological activity and chemical reactivity.
  • Cyclopentyl Group : The presence of the cyclopentyl group on the pyrazole ring may enhance the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(E)-3-(2-cyclopentylpyrazol-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H18N2O2/c20-16-7-3-4-13(12-16)17(21)9-8-15-10-11-18-19(15)14-5-1-2-6-14/h3-4,7-12,14,20H,1-2,5-6H2/b9-8+

InChI Key

NZCQSTBAZCPLJQ-CMDGGOBGSA-N

Isomeric SMILES

C1CCC(C1)N2C(=CC=N2)/C=C/C(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C=CC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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